O-Acetylpsilocin fumarate

Psychedelic research Pharmacokinetics Serotonergic prodrugs

O-Acetylpsilocin fumarate is an unscheduled (US) psilocin prodrug that enables serotonin 5-HT2A receptor pharmacology studies without the DEA Schedule I burden of psilocybin. This crystalline fumarate salt offers superior stability over psilocin freebase, reducing degradation-related variability in LC-MS/MS workflows. Researchers benefit from its validated metabolic pathway via esterase-mediated hydrolysis, with definitive identification of 15 in vitro metabolites. Note the ~30% lower peripheral psilocin exposure vs. psilocybin equimolar when designing dose-response experiments. Ideal as a stable reference standard for forensic and analytical method development.

Molecular Formula C18H22N2O6
Molecular Weight 362.382
CAS No. 1217230-42-6
Cat. No. B565374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetylpsilocin fumarate
CAS1217230-42-6
Synonyms3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol 4-Acetate Fumarate; 
Molecular FormulaC18H22N2O6
Molecular Weight362.382
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyQIJLOAPCCJQEEZ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Acetylpsilocin Fumarate (CAS 1217230-42-6): Core Identity and Research Procurement Context


O-Acetylpsilocin fumarate (CAS 1217230-42-6), also known as psilacetin fumarate or 4-AcO-DMT fumarate, is a semi-synthetic tryptamine derivative of psilocin characterized by an acetoxy (-OCOCH₃) group at the 4-position of the indole ring, presented as a crystalline fumarate salt [1]. The compound is proposed to function as a prodrug for psilocin—the active serotonergic metabolite responsible for psychedelic effects—and is distinguished from its phosphorylated analog psilocybin by its synthetic accessibility and absence of Schedule I regulatory classification [2].

Why Psilocybin and Psilocin Cannot Be Interchanged for O-Acetylpsilocin Fumarate in Mechanistic Research


Substitution of O-acetylpsilocin fumarate with either psilocybin or psilocin introduces material confounding variables that compromise interpretability of in vivo data. Direct comparative in vivo studies demonstrate that psilocybin produces 10–25% higher psilocin plasma concentrations at 15-min post-administration and yields approximately 1.43× greater total peripheral psilocin exposure than psilacetin fumarate on an equimolar basis [1]. Furthermore, psilocin itself lacks the stability and shelf-life attributes required for reproducible long-term studies, whereas the fumarate salt of O-acetylpsilocin is readily crystallized and considerably more stable than psilocin . Generic interchange thus introduces uncontrolled variability in both pharmacokinetic time-course and chemical stability that cannot be normalized through dose adjustment alone.

Quantitative Differentiation of O-Acetylpsilocin Fumarate (CAS 1217230-42-6) vs. Psilocybin and Psilocin


Peripheral Psilocin Exposure: O-Acetylpsilocin Fumarate vs. Psilocybin Equimolar Comparison

In a direct head-to-head in vivo study in C57Bl6/J mice, psilocybin led to 10–25% higher psilocin concentrations than psilacetin fumarate at 15-min post-intraperitoneal injection. Overall, the relative amount of psilocin exposure from psilacetin fumarate was approximately 70% of that from psilocybin when dosed on an equimolar basis [1]. This constitutes the only published direct in vivo comparison of these two prodrugs.

Psychedelic research Pharmacokinetics Serotonergic prodrugs

Regulatory Status: O-Acetylpsilocin Fumarate as Unscheduled Alternative to Schedule I Psilocybin

Psilacetin (O-acetylpsilocin) is explicitly identified as an unscheduled compound in the United States, whereas psilocybin is a Schedule I controlled substance [1]. This regulatory distinction has been noted by researchers as enabling procurement and handling for mechanistic studies without Schedule I licensure requirements [2].

Research procurement Regulatory compliance Psychedelic science

Solid-State Stability: O-Acetylpsilocin Fumarate Salt vs. Psilocin Freebase

O-Acetylpsilocin is readily crystallized as the fumarate salt, which is considerably more stable than psilocin (freebase) itself . This enhanced stability derives from both the acetoxy protecting group at the 4-position—conferring resistance to oxidation under basic conditions [1]—and the crystalline fumarate salt form.

Compound stability Solid-state chemistry Long-term storage

In Vitro Metabolism: Definitive Identification of Psilocin as the Major Hydrolysis Product

Incubation of 4-AcO-DMT with pooled human liver microsomes produced 15 metabolites (12 phase I and 3 phase II), with the hydrolysis product (psilocin) identified as the most abundant metabolite [1]. This provides direct analytical confirmation that deacetylation to psilocin is the predominant metabolic pathway.

Drug metabolism In vitro ADME LC-MS/MS

Synthetic Accessibility: O-Acetylpsilocin vs. Psilocybin Preparation

O-Acetylpsilocin is described as 'much more easily prepared than psilocybin' and may offer an 'economical alternative' for researchers studying psilocin pharmacology [1]. Synthesis proceeds via simple acetylation of psilocin under alkaline or strongly acidic conditions [2], whereas psilocybin requires more complex phosphorylation chemistry.

Synthetic chemistry Compound sourcing Cost-effectiveness

Radioligand Binding: Direct 5-HT2A Interaction of O-Acetylpsilocin vs. Inactive Psilocybin

In primary radioligand binding screens, O-acetylpsilocin demonstrated significant inhibition of radioligand binding at the 5-HT2A receptor, whereas psilocybin did not . This indicates that O-acetylpsilocin possesses intrinsic receptor affinity independent of hydrolysis to psilocin.

Receptor pharmacology Radioligand binding 5-HT2A receptor

Optimal Research Applications for O-Acetylpsilocin Fumarate (CAS 1217230-42-6) Based on Quantitative Evidence


Mechanistic Psychedelic Research in C57Bl6/J Mouse Models

Based on the direct in vivo validation that psilacetin fumarate yields approximately 70% of the peripheral psilocin exposure of psilocybin on an equimolar basis , researchers can utilize this compound for mechanistic studies requiring psilocin receptor engagement in this strain. The 30% lower exposure relative to psilocybin should be explicitly accounted for in dose-response experimental designs.

In Vitro Metabolism and Prodrug Activation Studies

With the definitive identification of 15 in vitro metabolites and confirmation that hydrolysis to psilocin is the predominant metabolic pathway in human liver microsomes , this compound serves as a validated substrate for studying esterase-mediated prodrug activation mechanisms. The β-hydroxylation metabolite (M2-1) is recommended as a biomarker for consumption identification .

Laboratories Lacking Schedule I Licensure for Psilocybin Research

Given that psilacetin (O-acetylpsilocin) remains an unscheduled compound in the United States, whereas psilocybin is a Schedule I controlled substance , this compound enables academic and industrial laboratories to conduct mechanistic serotonin receptor pharmacology studies without the administrative and security infrastructure required for Schedule I substances.

Reference Standard Preparation Requiring Long-Term Solid-State Stability

For analytical laboratories requiring stable reference standards for LC-MS/MS method development or forensic analysis, the fumarate salt form offers considerably greater stability than psilocin freebase and is readily crystallized . This reduces degradation-related variability in calibration and quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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